Chaetoglobosin B is a secondary metabolite produced by various species of fungi, particularly from the genus Chaetomium. This compound is known for its diverse biological activities, including antifungal and cytotoxic properties. Chaetoglobosin B is classified as a cytochalasan, a group of compounds that are characterized by their unique bicyclic structure and significant pharmacological potential.
Chaetoglobosin B is primarily isolated from the fungal species Chaetomium globosum, which is commonly found in decaying plant materials. The production of chaetoglobosin B can be influenced by various environmental factors, including nutrient availability and growth conditions. Research has shown that fermentation processes using solid substrates can enhance the yield of chaetoglobosin B and other related compounds .
Chaetoglobosin B belongs to the family of cytochalasans, which are known for their ability to inhibit cell division and induce apoptosis in various cell types. This compound is structurally related to other chaetoglobosins, such as chaetoglobosin A and C, which exhibit similar biological activities but differ in their specific structural features.
The synthesis of chaetoglobosin B can be achieved through natural extraction from fungal cultures or through synthetic organic chemistry methods. The extraction process typically involves solvent extraction techniques, where the fungal biomass is subjected to organic solvents like ethyl acetate or methanol to isolate the desired compound.
Technical Details:
The molecular formula of chaetoglobosin B is . Its structure features a complex bicyclic system that includes a perhydro-isoindolone moiety and several functional groups that contribute to its biological activity.
Data:
Chaetoglobosin B participates in various chemical reactions that can modify its structure and enhance its biological activity. Notably, it can undergo oxidation and reduction reactions, affecting its pharmacological properties.
Technical Details:
The mechanism of action of chaetoglobosin B involves its interaction with cellular components, leading to disruption of cellular processes. It has been shown to inhibit actin polymerization, which is crucial for cell division and motility.
Data:
Chaetoglobosin B is typically obtained as a white powder or crystalline solid. It is soluble in organic solvents such as methanol and ethyl acetate but has limited solubility in water.
Relevant analyses using spectroscopy (NMR, mass spectrometry) confirm the identity and purity of chaetoglobosin B during research studies .
Chaetoglobosin B has garnered interest in various fields due to its potent biological activities:
Chaetoglobosin B belongs to the cytochalasan alkaloid family, characterized by a complex macrocyclic ring fused to an isoindolone moiety. Its biosynthesis in Chaetomium globosum is orchestrated by an iterative hybrid PKS-NRPS system encoded within a dedicated biosynthetic gene cluster (BGC). The core enzyme, CheA (PKS-NRPS), assembles the polyketide backbone through sequential acetate additions, followed by condensation with tryptophan via its NRPS module. This megasynthetase exhibits a domain architecture of KS-AT-DH-CMeT-ΨKR-ER°-KR-ACP-C-A-T-R, where ER° denotes an inactive enoyl reductase domain [9].
A critical trans-acting partner, CheB (standalone enoyl reductase), rectifies the ER° deficiency in CheA by catalyzing site-specific polyketide reduction during chain elongation. Deletion of cheB results in aberrant polyketide intermediates and abrogates chaetoglobosin B production, confirming its essential role [9] [1]. Post-assembly modifications involve oxygenases (e.g., CheG, a P450 monooxygenase) and methyltransferases that tailor the chaetoglobosin scaffold into derivatives like chaetoglobosin B [4] [6].
Table 1: Core Enzymes in Chaetoglobosin B Biosynthesis
Gene | Protein Function | Domain Architecture | Effect of Deletion |
---|---|---|---|
cheA | Hybrid PKS-NRPS core | KS-AT-DH-CMeT-ΨKR-ER°-KR-ACP-C-A-T-R | Loss of chaetoglobosin scaffold |
cheB | Trans-acting enoyl reductase | ER (functional) | Accumulation of unreduced intermediates |
cheG | Cytochrome P450 oxidase | P450 domain | Blocked oxidation at C20 |
pks-1 | Melanin-associated PKS | KS-AT-ACP | Reduced chaetoglobosin B yield (70% loss) |
The chaetoglobosin BGC is governed by hierarchical regulatory mechanisms. The Zn₂C₆ transcription factor CgCheR (encoded within the BGC) acts as the master pathway-specific activator. Disruption of cgcheR abolishes chaetoglobosin B production and impairs sporulation, while its overexpression increases titers 5-fold (from 52 mg/L to 260 mg/L) by upregulating cheA, cheB, and tailoring enzymes [4]. RNA-seq profiling reveals that CgCheR directly binds to conserved promoter motifs (e.g., 5′-CCGNNNCCG-3′) in the cluster [1].
Global regulators modulate CgCheR activity:
Chaetomium globosum simultaneously operates multiple polyketide pathways, creating competition for malonyl-CoA and acetyl-CoA precursors. Key competitors include:
CRISPR-Cas9-mediated knockout of cgpks11 redirects metabolic flux toward chaetoglobosin B, increasing its yield 1.6-fold. Concurrently, transcription of cheA and pks-1 rises, while chaetoglocin A genes (e.g., CHGG_10646) are silenced [2]. Conversely, pks-1 knockdown reduces chaetoglobosin B by >70% and blocks sporulation, confirming shared precursor pools [7].
Table 2: Precursor Competition in C. globosum Polyketide Pathways
Competing Pathway | Key Enzyme | Precursor Demand | Effect on Chaetoglobosin B | Transcriptional Changes |
---|---|---|---|---|
Chaetoglocin A | CgPKS11 | Malonyl-CoA | ↑ 60% (upon cgpks11 deletion) | cheA↑; chaetoglocin genes↓ |
Melanin synthesis | Pks-1 | Acetyl-CoA | ↓ 70% (upon pks-1 knockdown) | cheA↓; melanin genes↓ |
Primary metabolism | Acetyl-CoA carboxylase | Acetyl-CoA | N/A | Global reduction under nutrient stress |
CRISPR-Cas9 systems enable precise manipulation of C. globosum to enhance chaetoglobosin B production:
Table 3: CRISPR-Cas9 Strategies for Chaetoglobosin Optimization
Target | CRISPR Tool | Editing Efficiency | Outcome |
---|---|---|---|
cgpks11 (competing PKS) | Self-excising Cas9 + sgRNA | 90% | 1.6× chaetoglobosin B yield |
cgcheR promoter | dCas9-VPR fusion | 80% activation | 5× increase in cluster transcription |
pks-1 (melanin PKS) | Cas9 + HR donor | 75% deletion | Precursor redirection to chaetoglobosin B |
Future directions include multiplexed sgRNA systems to simultaneously knockout competitors and activate regulators, as well as base-editing tools (e.g., CRISPR-Cas9-APOBEC) for point mutations in tailoring enzymes to generate novel derivatives [10] [8].
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